4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that combines a hydroxy group, a nitro group, and an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 4-hydroxy-2,3-dihydro-1H-inden-1-one. The reaction conditions for nitration usually include the use of concentrated nitric acid and sulfuric acid as a catalyst. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Oxo-7-nitro-2,3-dihydro-1H-inden-1-one.
Reduction: 4-Hydroxy-7-amino-2,3-dihydro-1H-inden-1-one.
Substitution: 4-Alkoxy-7-nitro-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-2,3-dihydro-1H-inden-1-one: Lacks the hydroxy group, reducing its potential for hydrogen bonding and biological activity.
4-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one: The methoxy group is less reactive than the hydroxy group, affecting its chemical and biological properties.
Uniqueness
4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-hydroxy-7-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7NO4/c11-7-4-2-6(10(13)14)9-5(7)1-3-8(9)12/h2,4,11H,1,3H2 |
InChI Key |
IQEZQRDBKIFURE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)O)[N+](=O)[O-] |
Origin of Product |
United States |
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